N-(4-methylbenzyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Overview
Description
N-(4-methylbenzyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Thioether formation: The core structure is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: The final step involves the acylation of the thioether intermediate with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylbenzyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its heterocyclic core is known to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways suggests it could be developed into a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction is often mediated by the heterocyclic core, which fits into the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide: Unique due to its specific heterocyclic structure.
Pyrazolo[1,5-a]pyrimidine derivatives: Similar in structure but differ in the arrangement of nitrogen atoms and substituents.
Triazolopyrazine compounds: Share the triazolopyrazine core but vary in the attached functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core with a thioether and acetamide linkage. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20N6OS |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-16-7-9-17(10-8-16)14-24-21(30)15-31-23-26-25-22-20-13-19(18-5-3-2-4-6-18)27-29(20)12-11-28(22)23/h2-13H,14-15H2,1H3,(H,24,30) |
InChI Key |
VVBZGPXVYNDZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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